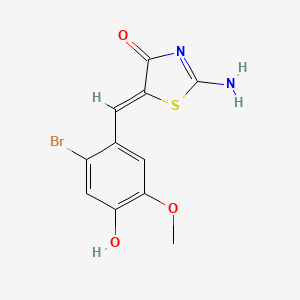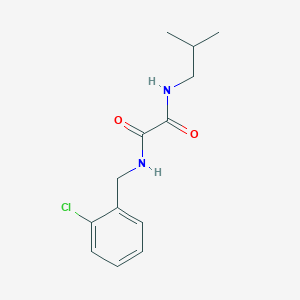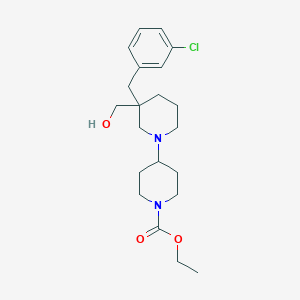
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
説明
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as BM-06, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the thiazolidinone family and has been studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In diabetes research, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase, which is involved in the formation of amyloid-beta plaques.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats. In Alzheimer's disease research, this compound has been shown to inhibit the formation of amyloid-beta plaques and improve cognitive function in mice.
実験室実験の利点と制限
The advantages of using 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one in lab experiments include its synthetic availability, low toxicity, and potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
将来の方向性
For 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one research include further studies to fully understand its mechanism of action, optimization of its synthesis method to improve its solubility and potency, and its potential therapeutic applications in various diseases. In cancer research, this compound could be studied for its potential use in combination therapy with other anticancer drugs. In diabetes research, this compound could be studied for its potential use in the treatment of diabetic complications such as diabetic nephropathy and retinopathy. In Alzheimer's disease research, this compound could be studied for its potential use in the prevention and treatment of Alzheimer's disease.
科学的研究の応用
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has shown antiproliferative activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In diabetes research, this compound has shown to improve glucose tolerance and insulin sensitivity in diabetic rats. In Alzheimer's disease research, this compound has shown to inhibit the formation of amyloid-beta plaques, which are associated with the development of Alzheimer's disease.
特性
IUPAC Name |
(5Z)-2-amino-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S/c1-17-8-2-5(6(12)4-7(8)15)3-9-10(16)14-11(13)18-9/h2-4,15H,1H3,(H2,13,14,16)/b9-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSDNSJPTUKZIM-OQFOIZHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N=C(S2)N)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N=C(S2)N)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}benzoate](/img/structure/B4726317.png)
![1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4726325.png)
![methyl 1-[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4726332.png)
![2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-nitrobenzamide](/img/structure/B4726344.png)
![N-{2-[(2-chlorobenzoyl)amino]ethyl}-2-furamide](/img/structure/B4726346.png)
![6-benzyl-2-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4726349.png)

![2-(allylthio)-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4726362.png)

![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B4726378.png)
![N-(3-chlorophenyl)-N'-[3-(diethylamino)propyl]thiourea](/img/structure/B4726389.png)

![ethyl 4-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-3-oxobutanoate](/img/structure/B4726413.png)
